molecular formula C7H9NO3S B13073145 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid

2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid

Cat. No.: B13073145
M. Wt: 187.22 g/mol
InChI Key: NGLGLBFXWPLBFJ-UHFFFAOYSA-N
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Description

2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the esterification of an intermediate acid with methanol, followed by boiling in 2-propanol with hydrazine monohydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid is unique due to its specific combination of a methoxy group and a propanoic acid moiety attached to the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C7H9NO3S/c1-4(7(9)10)5-3-6(11-2)8-12-5/h3-4H,1-2H3,(H,9,10)

InChI Key

NGLGLBFXWPLBFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NS1)OC)C(=O)O

Origin of Product

United States

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